molecular formula C11H17N3O3S B4588309 N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

Cat. No.: B4588309
M. Wt: 271.34 g/mol
InChI Key: DWZLUJXYLKNGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.09906259 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Evaluation of Anticancer Potential

Certain hydrazinecarbothioamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, skin, and lung cancer. The synthesized compounds exhibited moderate anticancer activity, and molecular docking calculations suggested that some of these compounds have better binding affinity than FDA-approved drugs, indicating their potential as effective anticancer agents (Chaudhary et al., 2023).

Antimicrobial Activity

Synthesis and Evaluation Against Microbial Pathogens

New series of molecules based on hydrazinecarbothioamide derivatives have been synthesized and tested for their antimicrobial activities. These compounds showed significant activity against a range of microorganisms, suggesting their potential application in developing antimicrobial drugs (Shehadi et al., 2022).

Analytical Method Development

Optimization of Detection Range by HPLC-ECI-MS

The study focused on determining optimal conditions for mass spectrometric detection of hydrazides and carbothioamides, including compounds similar to N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. This research facilitates the elaboration of control steps for these substances in research and production stages, highlighting the importance of accurate detection and characterization in pharmaceutical development (Varynskyi, 2018).

Drug Development Process

Lead Optimization for Cancer Treatment

A study on 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides demonstrated their potential in targeting HER-2 overexpressed breast cancer cell lines. This research signifies the role of such compounds in the drug development process, particularly for cancer treatment (Bhat et al., 2015).

Properties

IUPAC Name

1-(3-methoxypropyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8-9(4-7-17-8)10(15)13-14-11(18)12-5-3-6-16-2/h4,7H,3,5-6H2,1-2H3,(H,13,15)(H2,12,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZLUJXYLKNGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=S)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.